3-[4-(Methylsulfanyl)phenyl]-1-(pyridin-4-yl)prop-2-en-1-one
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Overview
Description
3-[4-(Methylsulfanyl)phenyl]-1-(pyridin-4-yl)prop-2-en-1-one is a chalcone derivative that has garnered interest due to its potential biological activities. Chalcones are a class of organic compounds with the general formula C6H5COCH=CHC6H5. They are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Methylsulfanyl)phenyl]-1-(pyridin-4-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-(methylsulfanyl)benzaldehyde and 4-acetylpyridine in the presence of a base such as sodium hydroxide in methanol. The reaction mixture is stirred at room temperature for several hours, followed by recrystallization from hot methanol to obtain the pure product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Methylsulfanyl)phenyl]-1-(pyridin-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid (for nitration), halogens like bromine or chlorine (for halogenation)
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
Chemistry: As a precursor for synthesizing other biologically active compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential anticancer and anti-inflammatory agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[4-(Methylsulfanyl)phenyl]-1-(pyridin-4-yl)prop-2-en-1-one is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For instance, its antimicrobial activity may involve disrupting bacterial cell membranes or inhibiting key enzymes. Its anticancer activity could be related to the induction of apoptosis or inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one: Known for its antifungal properties.
1-(2-aryl-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(pyridin-2-yl)prop-2-en-1-one: Exhibits antibacterial and antifungal activities.
Uniqueness
3-[4-(Methylsulfanyl)phenyl]-1-(pyridin-4-yl)prop-2-en-1-one stands out due to its unique combination of a methylsulfanyl group and a pyridine ring, which may contribute to its distinct biological activities. The presence of these functional groups allows for a variety of chemical modifications, making it a versatile compound for further research and development.
Properties
CAS No. |
851663-35-9 |
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Molecular Formula |
C15H13NOS |
Molecular Weight |
255.3 g/mol |
IUPAC Name |
3-(4-methylsulfanylphenyl)-1-pyridin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C15H13NOS/c1-18-14-5-2-12(3-6-14)4-7-15(17)13-8-10-16-11-9-13/h2-11H,1H3 |
InChI Key |
HUIQHERGPFGBIM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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